1-(4-Aminophenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Aminophenyl)piperazine derivatives involves multi-step chemical processes that include bromination, cyclization, N-alkylation, and reduction. A key intermediate in the synthesis process is 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, prepared through these steps starting from diethanolamine as the material. This methodology underscores the complexity and versatility of the synthetic routes available for creating 1-(4-Aminophenyl)piperazine derivatives (Yang Qi-don, 2015).
Molecular Structure Analysis
Chemical Reactions and Properties
1-(4-Aminophenyl)piperazine and its derivatives participate in a wide range of chemical reactions, underpinning their utility in synthetic chemistry. The compound's reactivity is significantly influenced by the presence of the amino and piperazine groups, which can undergo various chemical transformations, including acylation, to yield novel 1-(4-Aminophenyl)piperazine derivatives with diverse chemical properties.
Physical Properties Analysis
The physical properties of 1-(4-Aminophenyl)piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined by the compound's molecular structure and the nature of its substituents. For example, the crystalline form of certain derivatives can exhibit polymorphism, which is important for understanding the compound's behavior in different solvents and conditions.
Chemical Properties Analysis
1-(4-Aminophenyl)piperazine's chemical properties, including its basicity, reactivity towards electrophiles and nucleophiles, and its ability to form stable complexes with metals, are central to its role in synthetic chemistry. Its utility as a catalyst in the synthesis of pharmaceutically relevant compounds, such as 2-amino-3-cyano-4H-pyrans, highlights the importance of its chemical properties in facilitating efficient and environmentally friendly chemical reactions (M. Yousefi et al., 2018).
Scientific Research Applications
“1-(4-Aminophenyl)piperazine” is an important organic intermediate . It has a molecular formula of C10H15N3 and a molecular weight of 177.25 . It’s used in various fields, including:
- Agrochemicals : It can be used in the synthesis of various agrochemicals .
- Pharmaceuticals : It’s a key component in several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
- Dyestuff : It can also be used in the production of dyes .
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Synthesis of Posaconazole : “1-(4-Aminophenyl)piperazine” is an important intermediate compound essential for synthesizing posaconazole bulk drugs . Posaconazole is an antifungal medication used to treat a variety of fungal infections.
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Chemical Synthesis : The compound can be used in various chemical synthesis processes. For instance, it can be used to prepare "1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine" . The method involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent to give a compound of formula (V); then reacting a compound of formula (V) in a solvent in the presence of a catalyst and a reducing agent to obtain a compound of formula (I) .
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Preparation of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine : This compound is an important intermediate for synthesizing posaconazole bulk drugs . The method involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent to give a compound of formula (V); then reacting a compound of formula (V) in a solvent in the presence of a catalyst and a reducing agent to obtain a compound of formula (I) .
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Pharmaceutical Industry : “1-(4-Aminophenyl)piperazine” is used in the pharmaceutical industry for the synthesis of various drugs . It’s a key component in several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
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Safety Measures : While not an application, it’s important to note that safety measures must be taken when handling “1-(4-Aminophenyl)piperazine”. For instance, in case of inhalation, one should move to fresh air and seek medical attention if symptoms occur .
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Research : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Safety And Hazards
1-(4-Aminophenyl)piperazine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
4-piperazin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVOYRCCWLRTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329709 | |
Record name | 1-(4-Aminophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)piperazine | |
CAS RN |
67455-41-8 | |
Record name | 1-(4-Aminophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Aminophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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